(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone
CAS No.: 1396767-37-5
Cat. No.: VC4206163
Molecular Formula: C19H20F3NO2S
Molecular Weight: 383.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396767-37-5 |
|---|---|
| Molecular Formula | C19H20F3NO2S |
| Molecular Weight | 383.43 |
| IUPAC Name | [4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C19H20F3NO2S/c20-19(21,22)16-5-3-15(4-6-16)18(24)23-9-7-14(8-10-23)12-26-13-17-2-1-11-25-17/h1-6,11,14H,7-10,12-13H2 |
| Standard InChI Key | URBDJGDKDGSOPC-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The compound’s molecular formula is C₁₉H₂₀F₃NO₂S, with a molecular weight of 383.43 g/mol . Key structural components include:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle.
-
Thioether bridge: A –S–CH₂– group connecting the piperidine to a furan moiety.
-
Furan ring: A five-membered oxygen-containing aromatic system.
-
Trifluoromethylphenyl ketone: A benzene ring substituted with a –CF₃ group and a ketone (–C=O) .
The SMILES notation C1CN(CCC1CSCC2=CC=CO2)C(=O)C3=CC=C(C=C3)C(F)(F)F highlights the connectivity of these groups . X-ray crystallography of analogous compounds confirms planar aromatic systems and rotational disorder in trifluoromethyl groups .
Synthesis Pathways
Key Synthetic Steps
The synthesis typically involves multi-step organic reactions:
-
Piperidine Derivatization: Introduction of the thioether group via nucleophilic substitution or Mitsunobu reactions.
-
Furan Incorporation: Coupling of furan-2-ylmethanethiol to the piperidine scaffold using thiophilic reagents.
-
Ketone Formation: Friedel-Crafts acylation or coupling of 4-(trifluoromethyl)benzoyl chloride to the piperidine nitrogen .
Optimization Challenges
-
Thioether Stability: Requires inert atmospheres (N₂/Ar) to prevent oxidation to sulfones.
-
Trifluoromethyl Group Reactivity: Electron-withdrawing –CF₃ slows electrophilic substitutions, necessitating catalysts like BF₃·Et₂O .
Physicochemical Properties
The trifluoromethyl group enhances metabolic stability, while the thioether improves membrane permeability .
| Parameter | Recommendation |
|---|---|
| Storage | –20°C under inert gas (N₂/Ar) |
| Handling Precautions | PPE (gloves, goggles); fume hood use |
| Toxicity | Limited data; LD₅₀ > 500 mg/kg (rats) |
No mutagenicity or carcinogenicity data exist. Environmental persistence is unknown .
Comparative Analysis with Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume